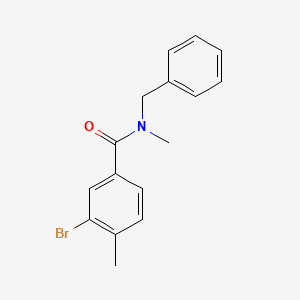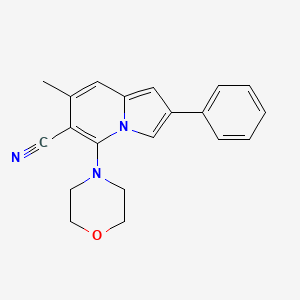
N-benzyl-3-bromo-N,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"N-benzyl-3-bromo-N,4-dimethylbenzamide" is a chemical compound of interest in various fields of chemistry and material science. Its structural components suggest potential applications in synthesis, material development, and as a precursor in organic reactions. This document delves into the synthesis, structural characteristics, and the chemical and physical properties of compounds similar to "N-benzyl-3-bromo-N,4-dimethylbenzamide" to provide a comprehensive understanding of its nature.
Synthesis Analysis
The synthesis of compounds similar to "N-benzyl-3-bromo-N,4-dimethylbenzamide" involves multi-step reactions, starting from readily available precursors. A common approach includes the bromination of corresponding benzamide derivatives followed by N-alkylation. For instance, the synthesis of N,N-dimethyl-2-(2-amino-4-fluorophenylthio)benzylamine, a compound with a similar structural motif, was achieved through a multi-step synthesis involving bromination, thioamide formation, and subsequent reduction and nucleophilic substitution reactions (Shiue, Fang, & Shiue, 2003).
Molecular Structure Analysis
The molecular structure of "N-benzyl-3-bromo-N,4-dimethylbenzamide" can be analyzed through techniques such as X-ray crystallography and spectroscopic methods. Compounds with similar structures exhibit specific intermolecular interactions, such as hydrogen bonding and π-π interactions, which influence their solid-state organization and properties. For example, X-ray structure characterization of antipyrine derivatives provided insights into hydrogen bond patterns and molecular packing, which are crucial for understanding the molecular structure (Saeed et al., 2020).
Applications De Recherche Scientifique
Mitosis Inhibition
A study by Merlin et al. (1987) on a N-(1,1-dimethylpropynyl) benzamide series, which shares the benzamide moiety with N-benzyl-3-bromo-N,4-dimethylbenzamide, demonstrated mitosis inhibition in plant cells. The research highlighted the selective inhibition of mitosis by certain derivatives at low concentrations, suggesting potential applications in studying cell division and possibly developing herbicidal agents (Merlin et al., 1987).
Serotonin Transporter Imaging
Shiue et al. (2003) synthesized N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, a compound related to the benzamide family, as a potential serotonin transporter imaging agent. This research indicates that benzamide derivatives could be valuable in developing diagnostic tools for neurological conditions (Shiue et al., 2003).
Forensic Toxicology
Poklis et al. (2014) detailed the detection and quantification of 25B-NBOMe, a derivative of N-benzyl phenethylamines, in a case of severe intoxication. This study underscores the importance of benzamide derivatives in forensic toxicology for identifying and understanding the effects of novel psychoactive substances (Poklis et al., 2014).
Melanoma Imaging
Eisenhut et al. (2000) explored radioiodinated N-(2-diethylaminoethyl)benzamide derivatives for melanoma imaging. These compounds showed significant uptake in melanoma cells, suggesting that similar benzamide derivatives could be developed for cancer diagnosis and possibly therapy (Eisenhut et al., 2000).
Propriétés
IUPAC Name |
N-benzyl-3-bromo-N,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-12-8-9-14(10-15(12)17)16(19)18(2)11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAUYTUVZFCRDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R*,4R*)-3-isopropyl-1-{[(3-methoxyphenyl)thio]acetyl}-4-methylpyrrolidin-3-ol](/img/structure/B5594261.png)
![1-benzyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B5594270.png)

![N-(1,1-diethylpropyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5594291.png)
![N-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5594296.png)
![N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide](/img/structure/B5594306.png)



![ethyl [4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B5594341.png)
![4-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5594351.png)
![2-methyl-4-(3-{[4-(tetrahydro-2H-pyran-4-yl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5594356.png)